4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide
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Overview
Description
4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structure and properties.
Mechanism of Action
Target of Action
The primary targets of the compound “4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide” are currently unknown. This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules . Therefore, it may interact with various biological targets.
Biochemical Pathways
Pyrimidine derivatives are involved in numerous biological processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . Therefore, this compound could potentially influence these pathways.
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include this compound, have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They exhibit a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities .
Cellular Effects
Similar compounds with a pyrimidine core have been shown to interact with various cellular processes, influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. This often involves the use of cyclopropyl and ethyl groups to form the desired pyrimidine structure.
Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction to introduce the amino group at the 4-position.
Coupling with Benzamide: The final step involves coupling the aminopyrimidine with benzamide under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrimidine ring.
Reduction: Reduction reactions can be performed on the benzamide moiety.
Substitution: Various substitution reactions can occur, particularly on the pyrimidine ring and the benzamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the benzamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
- 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzoic acid
- 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzylamine
Comparison:
- Structural Differences: While these compounds share a similar core structure, the functional groups attached to the benzene ring differ, leading to variations in their chemical and biological properties.
- Unique Properties: 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide is unique in its specific combination of the pyrimidine ring and benzamide group, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-12-9-14(20-16(19-12)11-3-4-11)18-13-7-5-10(6-8-13)15(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGYQRRRWHJNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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